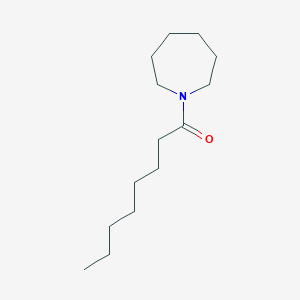
1-(Azepan-1-yl)octan-1-one
Cat. No. B8781337
Key on ui cas rn:
18494-58-1
M. Wt: 225.37 g/mol
InChI Key: AHPMSOZQRIEVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04837026
Procedure details


In a manner similar to that described in Example 1, octanoyl chloride (16.26 g, 0.1M) was treated with hexahydro-1H-azepine (9.92 g, 0.1M). Work up and distillation of the residue gave 15.3 g (68%) of product, b.p. 122/0.8 mm.


Name
Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[NH:11]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>>[C:1]([N:11]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
9.92 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation of the residue
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)(=O)N1CCCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.3 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
